2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the benzhydryl group: This step involves the alkylation of the piperazine ring with benzhydryl halides.
Acylation with 5-chloro-2-methoxyphenylacetic acid: The final step involves the acylation of the piperazine derivative with 5-chloro-2-methoxyphenylacetic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzhydryl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other CNS disorders.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzhydryl-1-piperazinyl)-N-(2-methoxyphenyl)acetamide
- 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-ethoxyphenyl)acetamide
- 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide
Uniqueness
2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which can impart distinct pharmacological properties compared to its analogs. This uniqueness can be explored in terms of binding affinity, selectivity, and therapeutic potential.
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O2/c1-32-24-13-12-22(27)18-23(24)28-25(31)19-29-14-16-30(17-15-29)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,26H,14-17,19H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKXJRRZFQSQMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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